molecular formula C33H41N5O16 B055928 Ethyleneglycol bis(succinimidyl succinate)hydroxyethylethylenediamine triacetic acid CAS No. 112028-42-9

Ethyleneglycol bis(succinimidyl succinate)hydroxyethylethylenediamine triacetic acid

Cat. No. B055928
CAS RN: 112028-42-9
M. Wt: 763.7 g/mol
InChI Key: YVWHQQRSCBAMFB-QHCPKHFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyleneglycol bis(succinimidyl succinate)hydroxyethylethylenediamine triacetic acid, commonly known as EGS, is a widely used crosslinking reagent in biochemical research. It is a water-soluble, heterobifunctional molecule that contains two reactive NHS ester groups and a central hydroxyethyl ethylenediamine triacetic acid (HEDTA) moiety. EGS has been extensively used in various fields of research, including protein-protein interactions, protein-DNA interactions, and protein-lipid interactions.

Mechanism of Action

EGS reacts with primary amines in proteins and nucleic acids to form stable amide bonds. The reaction is pH-dependent and occurs rapidly at neutral to slightly alkaline pH. EGS can cross-link proteins and nucleic acids that are in close proximity, providing information about their interactions and structures.
Biochemical and Physiological Effects:
EGS has minimal biochemical and physiological effects as it is a non-toxic, water-soluble molecule. However, excessive use of EGS can lead to non-specific cross-linking and aggregation of proteins, which can affect the accuracy of experimental results.

Advantages and Limitations for Lab Experiments

EGS has several advantages over other cross-linking reagents, including its water solubility, stability, and specificity for primary amines. EGS is also less toxic and less likely to cause non-specific cross-linking compared to other cross-linking reagents. However, EGS has limitations, including its pH-dependent reactivity and the potential for non-specific cross-linking at high concentrations.

Future Directions

The future directions for EGS research include the development of new cross-linking reagents with improved specificity and stability. There is also a need to develop new methods for cross-linking proteins and nucleic acids in vivo to study their interactions and structures. Additionally, the use of EGS in combination with other techniques, such as mass spectrometry and cryo-electron microscopy, can provide more detailed information about protein-protein interactions and structures.

Synthesis Methods

EGS is synthesized by reacting succinic anhydride with ethylenediamine to obtain succinimidyl ethylenediamine (SE). SE is then reacted with ethyleneglycol bis(succinimidyl succinate) (EGS) to obtain the final product, EGS.

Scientific Research Applications

EGS has been widely used in various fields of scientific research, including structural biology, biochemistry, and molecular biology. It is used to cross-link proteins and nucleic acids to study their interactions, structure, and function. EGS is also used to immobilize proteins on solid surfaces for various applications, including biosensors, drug discovery, and diagnostic assays.

properties

CAS RN

112028-42-9

Product Name

Ethyleneglycol bis(succinimidyl succinate)hydroxyethylethylenediamine triacetic acid

Molecular Formula

C33H41N5O16

Molecular Weight

763.7 g/mol

IUPAC Name

2-[[(2S)-2-[bis(carboxymethyl)amino]-3-[4-[[2-[[4-[2-[4-(2,5-dioxopyrrol-1-yl)-4-oxobutanoyl]oxyethoxy]-4-oxobutanoyl]amino]acetyl]amino]phenyl]propyl]-(2-hydroxyethyl)amino]acetic acid

InChI

InChI=1S/C33H41N5O16/c39-12-11-36(18-29(45)46)17-23(37(19-30(47)48)20-31(49)50)15-21-1-3-22(4-2-21)35-25(41)16-34-24(40)5-9-32(51)53-13-14-54-33(52)10-8-28(44)38-26(42)6-7-27(38)43/h1-4,6-7,23,39H,5,8-20H2,(H,34,40)(H,35,41)(H,45,46)(H,47,48)(H,49,50)/t23-/m0/s1

InChI Key

YVWHQQRSCBAMFB-QHCPKHFHSA-N

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](CN(CCO)CC(=O)O)N(CC(=O)O)CC(=O)O)NC(=O)CNC(=O)CCC(=O)OCCOC(=O)CCC(=O)N2C(=O)C=CC2=O

SMILES

C1=CC(=CC=C1CC(CN(CCO)CC(=O)O)N(CC(=O)O)CC(=O)O)NC(=O)CNC(=O)CCC(=O)OCCOC(=O)CCC(=O)N2C(=O)C=CC2=O

Canonical SMILES

C1=CC(=CC=C1CC(CN(CCO)CC(=O)O)N(CC(=O)O)CC(=O)O)NC(=O)CNC(=O)CCC(=O)OCCOC(=O)CCC(=O)N2C(=O)C=CC2=O

synonyms

EGS-HED3A
ethyleneglycol bis(succinimidyl succinate)hydroxyethylethylenediamine triacetic acid

Origin of Product

United States

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